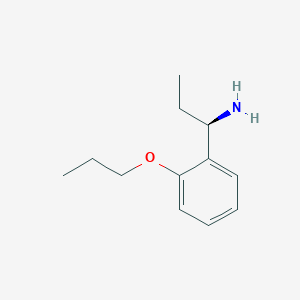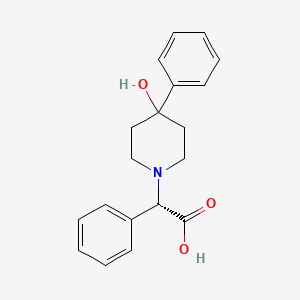
(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Methoxyethyl)pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the methoxyethyl group and the chiral center at the pyrrolidine ring makes it a valuable intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxyethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of the Methoxyethyl Group: This can be achieved through nucleophilic substitution reactions where the pyrrolidine derivative reacts with a methoxyethyl halide under basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methoxyethyl)pyrrolidin-3-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization or distillation to purify the compound.
Chiral Resolution: Using advanced chiral separation technologies to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
®-1-(2-Methoxyethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted pyrrolidines.
科学研究应用
®-1-(2-Methoxyethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the structure-activity relationships of pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of ®-1-(2-Methoxyethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxyethyl group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine: The enantiomer of the compound, which may have different biological activities.
1-(2-Methoxyethyl)pyrrolidine: Lacks the chiral center, resulting in different chemical and biological properties.
N-Methylpyrrolidine: A structurally similar compound with different substituents.
Uniqueness
®-1-(2-Methoxyethyl)pyrrolidin-3-amine is unique due to its chiral center and the presence of the methoxyethyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
(3R)-1-(2-methoxyethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
InChI 键 |
SRWRVWNAMHIATJ-SSDOTTSWSA-N |
手性 SMILES |
COCCN1CC[C@H](C1)N |
规范 SMILES |
COCCN1CCC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)






![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)

![(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13035864.png)



![methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13035880.png)
